molecular formula C11H9FN2O B11895007 3-Fluoro-8-acetylaminoquinoline CAS No. 155014-06-5

3-Fluoro-8-acetylaminoquinoline

Cat. No.: B11895007
CAS No.: 155014-06-5
M. Wt: 204.20 g/mol
InChI Key: UOWTVKOENAIYMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-acetylaminoquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline through a series of reactions involving halogenation and subsequent fluorination .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination techniques, utilizing reagents such as potassium fluoride or cesium fluoride in the presence of suitable catalysts. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-acetylaminoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline N-oxides .

Scientific Research Applications

3-Fluoro-8-acetylaminoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and other biochemical processes.

    Medicine: Due to its enhanced biological properties, it is investigated for potential use in pharmaceuticals, particularly as antibacterial and antineoplastic agents.

    Industry: It finds applications in the production of liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-8-acetylaminoquinoline involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s ability to inhibit enzyme activity by forming strong interactions with the active sites of the enzymes. This leads to the disruption of essential biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-8-acetylaminoquinoline is unique due to the presence of both a fluorine atom and an acetylamino group. This combination enhances its biological activity and provides distinct chemical properties that are not observed in other similar compounds .

Properties

CAS No.

155014-06-5

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

N-(3-fluoroquinolin-8-yl)acetamide

InChI

InChI=1S/C11H9FN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15)

InChI Key

UOWTVKOENAIYMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=CC(=CN=C21)F

Origin of Product

United States

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